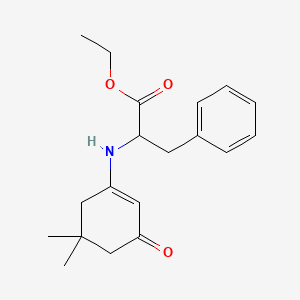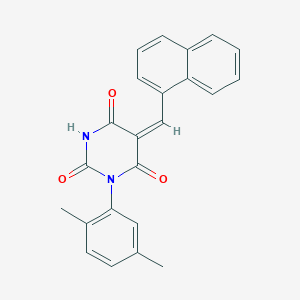![molecular formula C22H25NO2 B4893309 3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4893309.png)
3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPAA and is a member of the acrylamide family. MPAA has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of MPAA is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. MPAA has been found to activate the CB1 receptor and inhibit the fatty acid amide hydrolase (FAAH) enzyme, leading to increased levels of endocannabinoids such as anandamide. The activation of the CB1 receptor and the inhibition of FAAH have been linked to the antinociceptive effects of MPAA.
Biochemical and Physiological Effects:
MPAA has been found to exhibit potent antinociceptive effects, making it a potential candidate for the development of new analgesic drugs. MPAA has also been found to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders.
実験室実験の利点と制限
MPAA has several advantages for lab experiments, including its potent antinociceptive effects, its ability to activate the CB1 receptor and inhibit FAAH, and its potential applications in various fields of scientific research. However, MPAA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of MPAA, including the development of new analgesic drugs based on its antinociceptive effects, the investigation of its potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders, and the exploration of its mechanism of action and potential side effects. Further studies are also needed to fully understand the pharmacokinetics and pharmacodynamics of MPAA and to determine its optimal dosage and administration route.
合成法
MPAA can be synthesized through various methods, including the reaction of 2-methoxyphenylacetonitrile with cyclopentylmagnesium bromide followed by the reaction with acryloyl chloride. Another method involves the reaction of 3-bromoanisole with 1-phenylcyclopentene followed by the reaction with acryloyl chloride. The synthesis of MPAA can also be achieved through the reaction of 2-methoxyphenylacetonitrile with 1-phenylcyclopentanamine followed by the reaction with acryloyl chloride.
科学的研究の応用
MPAA has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. MPAA has been found to exhibit potent antinociceptive effects, making it a potential candidate for the development of new analgesic drugs. MPAA has also been studied for its potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders.
特性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-25-20-12-6-5-9-18(20)13-14-21(24)23-17-22(15-7-8-16-22)19-10-3-2-4-11-19/h2-6,9-14H,7-8,15-17H2,1H3,(H,23,24)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUYRVOOZSETQC-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCC2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCC2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide](/img/structure/B4893232.png)
![ethyl 4-({4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}methyl)-1-piperazinecarboxylate](/img/structure/B4893234.png)
![1-(4-chlorobenzyl)-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893242.png)
methanone](/img/structure/B4893244.png)

![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)
![butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4893259.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4893272.png)
![isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B4893284.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-bromobenzyl)piperazine](/img/structure/B4893289.png)


![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1-benzofuran-2-carboxamide](/img/structure/B4893324.png)